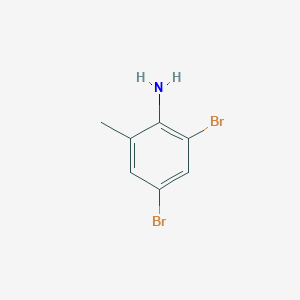

2-Amino-3,5-dibromotoluene

描述

Structure

3D Structure

属性

IUPAC Name |

2,4-dibromo-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOOTYOQFFOBCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332548 | |

| Record name | 2-amino-3,5-dibromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30273-41-7 | |

| Record name | 2-amino-3,5-dibromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 30273-41-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 2 Amino 3,5 Dibromotoluene

Direct Bromination Strategies for Aromatic Precursors

Direct bromination of aromatic compounds is a fundamental approach for introducing bromine atoms onto an aromatic ring. The regioselectivity and efficiency of these reactions are highly dependent on the starting material, the brominating agent, and the reaction conditions.

Bromination of 2-Aminobenzaldehyde (B1207257) Derivatives

The direct bromination of 2-aminobenzaldehyde serves as a potential route to its dibrominated analog. ontosight.ai The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. However, the high reactivity can sometimes lead to polybromination. uomustansiriyah.edu.iqlibretexts.org Careful control of reaction conditions is necessary to achieve the desired dibrominated product.

Bromination of Ortho-Nitrobenzaldehyde via Reduction-Bromination Sequences

A widely utilized and efficient method for the synthesis of 2-amino-3,5-dibromobenzaldehyde (B195418), a related compound, involves a one-pot reduction and bromination of ortho-nitrobenzaldehyde. patsnap.comgoogle.com In this process, the nitro group of ortho-nitrobenzaldehyde is first reduced to an amino group, typically using a system like iron powder in glacial acetic acid. patsnap.com Without isolating the intermediate o-aminobenzaldehyde, bromine is added directly to the reaction mixture. patsnap.com This in-situ bromination is catalyzed by iron bromide, which is formed from the iron powder and bromine, enhancing the efficiency of the bromination step. patsnap.com This method is advantageous as it simplifies the process, reduces the loss of the unstable o-aminobenzaldehyde intermediate, and generally provides high yields (often greater than 90%) and purity (greater than 99.0%). patsnap.comgoogle.com

| Starting Material | Reagents | Key Steps | Product | Yield/Purity | Ref. |

| o-Nitrobenzaldehyde | 1. Fe powder, Acetic Acid, HCl (cat.) 2. Bromine | 1. Reduction of nitro group 2. In-situ bromination | 2-Amino-3,5-dibromobenzaldehyde | >90% yield, >99% purity | patsnap.comgoogle.com |

| o-Nitrobenzaldehyde | 1. Pd/C, H₂ 2. HBr, H₂O₂ | 1. Catalytic hydrogenation 2. Oxidative bromination | 2-Amino-3,5-dibromobenzaldehyde | >99.9% purity |

Electrophilic Aromatic Substitution Approaches Utilizing p-Toluidine (B81030)

The synthesis of 2-amino-3,5-dibromotoluene can be effectively achieved starting from p-toluidine (4-methylaniline). japsr.injapsr.in The amino group in p-toluidine is a powerful ortho, para-directing group in electrophilic aromatic substitution reactions. uomustansiriyah.edu.iqjapsr.in Direct bromination of p-toluidine under mild conditions leads to the substitution of two bromine atoms at the positions ortho to the amino group, yielding 2,6-dibromo-4-methylaniline (B181599). uomustansiriyah.edu.iqlibretexts.org

However, the high reactivity of the amino group can be a drawback, often leading to polybromination. uomustansiriyah.edu.iqlibretexts.org To overcome this, the reactivity can be modulated by converting the amine to its corresponding amide, for instance, by reaction with acetic anhydride (B1165640) to form an acetamide. uomustansiriyah.edu.iq The amido group is less activating than the amino group, allowing for more controlled bromination. uomustansiriyah.edu.iqlibretexts.org Subsequent hydrolysis of the amide regenerates the amino group.

A related strategy involves the direct bromination of toluene (B28343), but this is not a viable route for synthesizing 3,5-dibromotoluene (B156392) because the methyl group directs bromination to the ortho and para positions (2 and 4). libretexts.org Therefore, starting with p-toluidine is a more effective approach to achieve the desired substitution pattern. libretexts.org

| Starting Material | Reagents | Product | Key Feature | Ref. |

| p-Toluidine | Bromine | 2,6-Dibromo-4-methylaniline | Amino group directs bromination to ortho positions. | uomustansiriyah.edu.iqlibretexts.org |

| p-Toluidine | 1. Acetic anhydride 2. Bromine 3. Hydrolysis | 2-Bromo-4-methylaniline | Amide formation moderates reactivity for monobromination. | uomustansiriyah.edu.iqlibretexts.org |

Regioselectivity and Stereochemical Considerations in Bromination Processes

The regioselectivity of electrophilic aromatic bromination is governed by the electronic and steric effects of the substituents on the aromatic ring. nsf.gov Activating groups, such as amino (-NH₂) and alkoxy (-OR) groups, are ortho, para-directing, while deactivating groups, like the aldehyde (-CHO) group, are meta-directing.

In the case of p-toluidine, the strongly activating amino group dictates the positions of bromination, leading to substitution at the ortho positions (2 and 6) relative to the amino group. uomustansiriyah.edu.iqlibretexts.org The methyl group's influence is secondary in this case.

For substrates like benzaldehyde, the aldehyde group directs bromination to the meta position. However, in the synthesis of 2-amino-3,5-dibromobenzaldehyde from o-aminobenzaldehyde, the powerful ortho, para-directing influence of the amino group overrides the meta-directing effect of the aldehyde group, resulting in bromination at positions 3 and 5.

Steric hindrance can also play a significant role. For instance, bulky substituents can hinder bromination at the ortho position, favoring the para position. nsf.gov The choice of brominating agent and reaction conditions, such as temperature and solvent, can also influence the regioselectivity. sci-hub.se For example, the use of N-bromosuccinimide (NBS) in the presence of silica (B1680970) gel or in ionic liquids can offer high regioselectivity. mdpi.com

Diazotization-Based Synthetic Routes to this compound and Analogs

Diazotization reactions provide a versatile method for the synthesis of various substituted aromatic compounds that may be difficult to prepare by direct substitution. organic-chemistry.orgmasterorganicchemistry.com This involves the conversion of a primary aromatic amine to a diazonium salt, which is a highly versatile intermediate. masterorganicchemistry.comorganic-chemistry.org

Sandmeyer-Type Reactions for Halogen Introduction

The Sandmeyer reaction is a classic method for converting an aryl diazonium salt into an aryl halide using a copper(I) salt as a catalyst. masterorganicchemistry.comwikipedia.org This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

In the context of synthesizing 3,5-dibromotoluene, a multi-step sequence starting from p-toluidine can be employed. libretexts.orgdoubtnut.com First, p-toluidine is dibrominated to give 2,6-dibromo-4-methylaniline. libretexts.orgchemicalbook.com This intermediate is then subjected to diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding diazonium salt. libretexts.orgchemicalbook.com Subsequent treatment of the diazonium salt with a reducing agent like hypophosphorous acid (H₃PO₂) removes the diazonium group and replaces it with a hydrogen atom, yielding 3,5-dibromotoluene. libretexts.orgchegg.com This strategic use of the amino group as a directing group, followed by its removal, allows for the synthesis of a substitution pattern that is not accessible through direct bromination of toluene. libretexts.org

The Sandmeyer reaction itself, using CuBr, can be used to introduce a bromine atom in place of the diazonium group. masterorganicchemistry.com This is particularly useful for synthesizing bromo-substituted aromatic compounds from their corresponding amines. nih.gov

| Starting Amine | Reaction Sequence | Intermediate | Final Product | Purpose of Diazotization | Ref. |

| 2,6-Dibromo-4-methylaniline | 1. NaNO₂, HCl 2. H₃PO₂ | 2,6-Dibromo-4-methylbenzenediazonium salt | 3,5-Dibromotoluene | Removal of the amino group after it has served as a directing group. | libretexts.orgchemicalbook.com |

| Arylamine | 1. NaNO₂, H⁺ 2. CuBr | Aryl diazonium salt | Aryl bromide | Introduction of a bromine atom. | masterorganicchemistry.comwikipedia.org |

Optimization of Diazonium Salt Formation and Decomposition Conditions

The conversion of a primary aromatic amine to a diazonium salt, a process known as diazotization, is a critical step in many synthetic routes for halogenated toluenes. lkouniv.ac.in This reaction typically involves treating the amine with nitrous acid (HNO₂), which is unstable and generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). lkouniv.ac.in For aromatic amines, these diazonium salts exhibit greater stability at low temperatures (below 5°C or 278K) compared to their highly unstable aliphatic counterparts. lkouniv.ac.innptel.ac.inlumenlearning.com The stability of arenediazonium salts is attributed to the delocalization of the positive charge on the diazonium group into the aromatic pi system. lkouniv.ac.in

The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. lkouniv.ac.inmasterorganicchemistry.com This electrophilic species then reacts with the nucleophilic nitrogen of the amine. A series of proton transfers and the subsequent loss of a water molecule lead to the formation of the diazonium salt. lkouniv.ac.in

Decomposition of the diazonium salt to replace the diazo group is a versatile method for introducing various substituents. nptel.ac.in For instance, the Sandmeyer reaction utilizes copper(I) halides (CuCl, CuBr) to replace the diazonium group with chlorine or bromine. masterorganicchemistry.comuomustansiriyah.edu.iq The replacement with iodine can be achieved by treatment with sodium iodide (NaI) without a copper catalyst. libretexts.org For the introduction of a fluorine atom, the Balz-Schiemann reaction is employed, which involves the formation of an aryl diazonium fluoroborate salt that is then thermally decomposed. lkouniv.ac.inlumenlearning.com Reduction of the diazonium salt to an arene can be accomplished using hypophosphorous acid (H₃PO₂), a reaction often used to temporarily introduce an amino group to direct other substitutions. libretexts.org

The choice of acid and temperature is crucial for optimizing the yield and preventing unwanted side reactions. For example, while hydrochloric acid is commonly used, sulfuric acid may be preferred in reactions to form phenols to avoid competing substitution by chloride ions. lumenlearning.com The temperature must be carefully controlled, typically between 0-5°C, to ensure the stability of the diazonium salt before its subsequent decomposition. nptel.ac.inchemicalbook.com

Alternative Synthetic Pathways

Beyond the classical approaches, alternative synthetic routes to this compound and related structures have been developed, offering different starting points and reaction strategies.

Methylation Substitution Reactions of Dibrominated Anilines

One alternative strategy involves the methylation of pre-existing dibrominated anilines. While direct methylation of anilines can be challenging due to competing bis-N-alkylation, various methods have been developed to achieve selective mono-N-methylation. core.ac.uk For instance, dimethyl carbonate (DMC) in the presence of a NaY faujasite zeolite catalyst has been shown to be a highly chemoselective methylating agent for functionalized anilines, including aminophenols, aminobenzyl alcohols, and aminobenzoic acids. core.ac.uk This method proceeds with exclusive N-methylation, avoiding O-methylation side reactions. core.ac.uk

Another approach involves the use of methanol (B129727) as a methylating agent catalyzed by iridium or ruthenium complexes. acs.orgrsc.org These reactions, often proceeding via a hydrogen autotransfer mechanism, can effectively methylate anilines under relatively mild conditions. rsc.org The reaction of brominated anilines using an iridium catalyst with a base like cesium carbonate has been shown to produce the corresponding N-methylated products in good yields. acs.org

The following table summarizes the yield of N-methylaniline from aniline (B41778) using different catalysts and bases, demonstrating the optimization of these methylation reactions.

| Entry | Catalyst | Base | Yield (%) |

| 1 | 1 | Cs₂CO₃ | 94 |

| 2 | 2 | Cs₂CO₃ | 92 |

| 3 | 3 | Cs₂CO₃ | 93 |

| 4 | 1 | K₂CO₃ | 93 |

| 5 | 1 | Na₂CO₃ | 79 |

| Conditions: aniline (1 mmol), methanol (2 mL), base (0.3 equiv), air, catalyst (1 mol %), 120 °C, 12 h. Yields determined by GC analysis. acs.org |

Multi-Step Synthesis from Precursor Aminobenzoates

A multi-step synthesis starting from aminobenzoate precursors offers another pathway. For example, a method for preparing 2-amino-3,5-dibromobenzaldehyde involves starting with methyl o-aminobenzoate. This is first brominated to generate methyl 2-amino-3,5-dibromobenzoate. The resulting compound is then reacted with hydrazine (B178648) hydrate (B1144303) to form 2-amino-3,5-dibromobenzoyl hydrazine, which is subsequently oxidized to the target aldehyde. google.com However, this three-step process is noted to have lower yields and be more complex. google.com

A more direct approach to a related compound, 2-amino-3,5-dibromobenzaldehyde, starts with o-nitrobenzaldehyde. This is reduced using iron powder and glacial acetic acid, and without isolating the intermediate o-aminobenzaldehyde, the mixture is cooled and directly treated with bromine. google.com This streamlined process combines the reduction and bromination steps, avoiding the handling of the unstable o-aminobenzaldehyde intermediate and resulting in a high yield of the final product. google.com

Similarly, the synthesis of 2-amino-3,5-dibromobenzophenone (B1596887) has been achieved starting from 2-aminobenzoic acid and benzene (B151609) through acylation and subsequent bromination. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

Solvent-Free and Aqueous Medium Reactions

A key principle of green chemistry is the use of safer solvents and auxiliaries, or their complete elimination if possible. acs.orgskpharmteco.com Solvents can account for a significant portion of the mass and environmental impact of a chemical process. skpharmteco.com In the context of bromination, which is a key step in the synthesis of this compound, efforts have been made to move away from hazardous organic solvents.

One approach is the use of aqueous media. For example, a cost-effective and water-based method for the bromination of activated aromatic compounds uses sodium bromide in the presence of hydrochloric acid and household bleach to generate bromine in situ. researchgate.net Another environmentally friendly method for the oxybromination of anilines and anisoles uses ammonium (B1175870) bromide as the bromine source and hydrogen peroxide as the oxidant, without the need for a catalyst. researchgate.net

Solvent-free reactions are another green alternative. For the bromination of p-nitrotoluene, a key intermediate, the reaction with bromine in the presence of a Na-X type zeolite catalyst without any solvent has been reported to give a high yield of the desired product with high selectivity. semanticscholar.org

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In the synthesis of this compound and related compounds, catalytic methods offer significant advantages.

As mentioned in section 2.3.1, the N-methylation of anilines can be achieved with high selectivity using zeolite catalysts or transition metal complexes. core.ac.ukacs.orgrsc.org These catalytic systems allow for the use of more environmentally benign methylating agents like dimethyl carbonate and methanol. core.ac.ukrsc.org

The use of biocatalysts, such as enzymes, also aligns with green chemistry principles by enabling reactions to occur under mild, aqueous conditions. While direct biocatalytic routes to this compound are not widely reported, related enzymatic halogenation and hydroxylation reactions have been developed for the synthesis of other complex molecules, highlighting the potential of this approach. researchgate.net

Waste Minimization and Atom Economy Considerations

The synthesis of this compound, an important intermediate in the preparation of pharmaceuticals and other specialty chemicals, presents several challenges from a green chemistry perspective. Traditional synthetic routes often involve hazardous reagents, produce significant amounts of waste, and may suffer from low atom economy due to the formation of isomers and other byproducts. This section explores these issues and discusses potential strategies for waste minimization and improving atom economy in the production of this compound.

The primary synthetic route to this compound involves the direct bromination of an appropriate toluidine isomer. The choice of starting material, brominating agent, and reaction conditions significantly impacts the environmental footprint of the synthesis.

One common approach is the bromination of o-toluidine (B26562). The amino group in o-toluidine is strongly activating and directs electrophilic substitution to the ortho and para positions. However, direct bromination can be difficult to control, often leading to polybrominated products. libretexts.org

A prevalent method for the synthesis of halogenated aromatic compounds is electrophilic aromatic substitution. In the case of toluidine isomers, the amino group's activating and directing effects are pivotal. For instance, the bromination of p-toluidine can yield 2-bromo-4-methylaniline, which can be further processed. libretexts.org However, controlling the reaction to obtain the desired dibrominated product selectively is a key challenge.

Another strategy involves the use of N-bromosuccinimide (NBS) as a brominating agent. A study on the ortho-bromination of o-toluidine using NBS in benzene showed the formation of a mixture of products, including the desired 2-bromo-o-toluidine, along with 4-bromo-o-toluidine and 2,4-dibromo-o-toluidine. google.com The formation of these isomeric byproducts significantly reduces the atom economy of the process.

The following table summarizes and compares different synthetic approaches from the perspective of waste generation and atom economy.

| Synthetic Approach | Starting Material | Brominating Agent | Solvents | Major Byproducts | Waste and Atom Economy Considerations |

| Direct Bromination | p-Toluidine | Bromine (Br₂) | Glacial Acetic Acid | Hydrogen Bromide (HBr), Polybrominated species | Generates corrosive HBr as a byproduct. The use of excess bromine to drive the reaction to completion is common, leading to waste. Formation of polybrominated byproducts reduces atom economy. japsr.in |

| N-Bromosuccinimide (NBS) Bromination | o-Toluidine | N-Bromosuccinimide (NBS) | Benzene | Succinimide (B58015), Isomeric bromo-toluidines | Avoids the generation of HBr, with succinimide being the main byproduct, which is less hazardous. However, the formation of multiple isomers (2-bromo, 4-bromo, and 2,4-dibromo derivatives) significantly lowers the atom economy and requires extensive purification, generating more solvent waste. google.com |

Atom Economy Calculation:

The atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound from o-toluidine and bromine:

C₇H₉N + 2Br₂ → C₇H₇Br₂N + 2HBr

Molecular Weight of this compound (C₇H₇Br₂N): 264.95 g/mol

Molecular Weight of o-Toluidine (C₇H₉N): 107.15 g/mol

Molecular Weight of Bromine (Br₂): 159.81 g/mol

Theoretical Atom Economy:

(264.95 / (107.15 + 2 * 159.81)) x 100 = (264.95 / 426.77) x 100 ≈ 62.08%

This calculation highlights that even under ideal conditions, a significant portion of the reactant mass is converted into the byproduct, hydrogen bromide.

For the synthesis using NBS:

C₇H₉N + 2C₄H₄BrNO₂ → C₇H₇Br₂N + 2C₄H₅NO₂

Molecular Weight of N-Bromosuccinimide (C₄H₄BrNO₂): 177.98 g/mol

Molecular Weight of Succinimide (C₄H₅NO₂): 99.09 g/mol

Theoretical Atom Economy:

(264.95 / (107.15 + 2 * 177.98)) x 100 = (264.95 / 463.11) x 100 ≈ 57.21%

While the use of NBS avoids the production of corrosive HBr, its atom economy is theoretically lower than that of direct bromination due to the higher molecular weight of the co-reagent that becomes the byproduct. However, practical yields and the ease of handling byproducts often favor the NBS method in a laboratory setting.

To enhance waste minimization and atom economy, future research could focus on:

Catalytic Bromination: The development of highly selective catalysts could direct the bromination to the desired positions, minimizing the formation of isomers and polybrominated species.

Process Intensification: One-pot reactions, where reduction and bromination steps are combined, can reduce waste from intermediate purification steps, as demonstrated in the synthesis of related compounds like 2-amino-3,5-dibromobenzaldehyde. google.com

Solvent Selection and Recycling: The use of greener solvents and the implementation of solvent recovery and recycling systems can significantly reduce the environmental impact of the synthesis.

Chemical Reactivity and Transformation Studies of 2 Amino 3,5 Dibromotoluene

Reactivity of the Amino Group

The amino (-NH2) group attached to the toluene (B28343) ring is a potent activating group, significantly influencing the molecule's reactivity. It serves as a nucleophile and can be transformed into other functional groups, such as amides, imines, and diazonium salts, which are themselves valuable synthetic intermediates.

Nucleophilic Reactions and Amidation

As a primary amine, the nitrogen atom of 2-Amino-3,5-dibromotoluene possesses a lone pair of electrons, rendering it nucleophilic. It readily reacts with electrophilic reagents like acid chlorides or acid anhydrides in nucleophilic acyl substitution reactions to form the corresponding N-aryl amides. uomustansiriyah.edu.iquoanbar.edu.iq This transformation is significant as the resulting amide group (-NHCOR) is less activating than the amino group, which can be advantageous in controlling subsequent reactions on the aromatic ring. uomustansiriyah.edu.iq

The general reaction involves the attack of the amine's lone pair on the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to expel a leaving group (e.g., chloride) and form the stable amide bond. uoanbar.edu.iq

Table 1: Examples of Amidation Reactions

| Acylating Agent | Product | Purpose of Reaction |

|---|---|---|

| Acetic Anhydride (B1165640) | N-(2-methyl-4,6-dibromophenyl)acetamide | Moderates the activating effect of the amino group, enabling more controlled subsequent electrophilic substitutions. uomustansiriyah.edu.iq |

| Acid Chlorides (RCOCl) | N-(2-methyl-4,6-dibromophenyl)amides | General synthesis of various amide derivatives for further functionalization. uomustansiriyah.edu.iquoanbar.edu.iq |

Formation of Schiff Bases and Imines

This compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases, which contain a C=N double bond (imine or azomethine group). ekb.eg This reaction typically requires specific conditions, such as refluxing in a suitable solvent, sometimes with the addition of a catalyst. ekb.egjptcp.com

For instance, research has shown the synthesis of Schiff bases by reacting 2-amino-3,5-dibromobenzaldehyde (B195418) (an oxidized derivative of the subject compound) with various amino alcohols like L-Valinol or L-Phenylalaninol. jocpr.com Although the starting material is slightly different, the underlying principle of the amino group reacting with a carbonyl to form an imine is directly applicable. ekb.egjocpr.com These Schiff bases, particularly chiral ones, are of interest for their potential as ligands in metal complexes. jocpr.com

Diazotization and Subsequent Transformations

One of the most versatile transformations of primary arylamines is diazotization, where the amino group reacts with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures, to form a stable arenediazonium salt (Ar-N₂⁺X⁻). libretexts.orgjncollegeonline.co.in This diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a wide array of nucleophiles in what are known as Sandmeyer or related reactions. uomustansiriyah.edu.iqlibretexts.org

This sequence allows for the introduction of substituents that are otherwise difficult to install directly onto the aromatic ring. For example, the amino group of a related compound, 4-amino-3,5-dibromotoluene, can be converted to a diazonium salt and subsequently replaced by fluorine using fluoroboric acid (a Balz-Schiemann reaction) or by a hydroxyl group. uoanbar.edu.iq A particularly useful transformation is the replacement of the diazonium group with hydrogen (deamination) by treatment with hypophosphorous acid (H₃PO₂). uoanbar.edu.iqlibretexts.org This strategy is employed when the amino group is used temporarily to direct other substituents to specific positions before being removed. uomustansiriyah.edu.iqlibretexts.org

Table 2: Representative Diazonium Salt Reactions

| Reagent | Product Type | Reaction Name/Type | Reference |

|---|---|---|---|

| Copper(I) Chloride (CuCl) | Aryl Chloride | Sandmeyer Reaction | uomustansiriyah.edu.iquoanbar.edu.iq |

| Copper(I) Bromide (CuBr) | Aryl Bromide | Sandmeyer Reaction | uomustansiriyah.edu.iquoanbar.edu.iq |

| Copper(I) Cyanide (CuCN) | Aryl Nitrile | Sandmeyer Reaction | uomustansiriyah.edu.iq |

| Potassium Iodide (KI) | Aryl Iodide | Substitution | uoanbar.edu.iq |

| Fluoroboric Acid (HBF₄), heat | Aryl Fluoride | Balz-Schiemann | uoanbar.edu.iq |

| Hypophosphorous Acid (H₃PO₂) | Arene (H replaces N₂) | Reductive Deamination | uoanbar.edu.iqlibretexts.org |

| Water (H₂O), heat | Phenol (B47542) | Hydrolysis | libretexts.org |

Reactivity of Bromine Substituents

The two bromine atoms on the aromatic ring of this compound are relatively unreactive towards classical nucleophilic substitution but are excellent participants in metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine). wikipedia.orgpressbooks.pub The amino group in this compound is strongly electron-donating, which deactivates the ring toward nucleophilic attack. Therefore, SNAr reactions on this compound are generally unfavorable unless the amino group is first modified into a strong electron-withdrawing group or under very harsh reaction conditions that proceed through alternative mechanisms like the benzyne (B1209423) pathway, which itself is unlikely given the substitution pattern. wikipedia.orgpressbooks.pub

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atoms serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions. sigmaaldrich.com These reactions have become powerful tools for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org It is a versatile method for forming new carbon-carbon bonds. For example, 2,6-Dibromo-4-methylaniline (B181599), an isomer of the title compound, is known to undergo Suzuki-coupling reactions. chemicalbook.com A similar reactivity is expected for this compound, where it could be coupled with various aryl or vinyl boronic acids to produce biaryl or vinyl-substituted toluene derivatives. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronate species, and reductive elimination to yield the product and regenerate the catalyst. libretexts.orgharvard.edu

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgbyjus.com The reaction generally involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by alkene insertion into the palladium-carbon bond and subsequent beta-hydride elimination to release the product. byjus.com While direct examples with this compound are not prevalent in the searched literature, related aryl bromides are routinely used in Heck reactions to produce compounds like stilbenes or cinnamates. wikipedia.orgrug.nl

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by both palladium and copper(I) iodide. walisongo.ac.idresearchgate.net It is a highly effective method for synthesizing aryl-alkynes. researchgate.netscirp.org The reaction mechanism is believed to involve a palladium cycle similar to other cross-couplings, with a parallel copper cycle that generates a copper(I) acetylide intermediate which facilitates the transmetalation step. researchgate.net The Sonogashira coupling of various bromo-pyridines and other aryl bromides is well-established, indicating that this compound would be a suitable substrate for coupling with terminal alkynes to generate 2-amino-3,5-dialkynyltoluene derivatives or mono-alkynylated products under controlled conditions. scirp.orgrsc.org

Table 3: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl compound (Ar-Ar') | organic-chemistry.orglibretexts.org |

| Heck | Alkene (R-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted alkene (Ar-CH=CH-R) | wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | Arylalkyne (Ar-C≡C-R) | walisongo.ac.idresearchgate.net |

Reduction of Bromine Atoms to Hydrogen

The selective reduction of aryl bromides to the corresponding hydrocarbons is a fundamental transformation in organic synthesis. For this compound, the removal of the bromine atoms at positions 3 and 5 would yield 2-aminotoluene (o-toluidine). This transformation, known as hydrodebromination, can be achieved through various catalytic and stoichiometric methods.

Common methods for the reduction of aryl halides that could be applicable include:

Catalytic Hydrogenation: This method involves treating the substrate with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C), often with a base like sodium hydroxide (B78521) or potassium carbonate to neutralize the hydrogen bromide formed.

Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) can be used as a source of hydrogen in the presence of a catalyst (e.g., Pd/C).

Metal/Acid Systems: Active metals such as zinc or iron in the presence of an acid like acetic acid can also effect the reduction of aryl halides.

Hydride Reagents: While powerful, reagents like lithium aluminum hydride (LiAlH₄) are not typically used for simple aryl halide reduction unless other functional groups are absent or protected.

A related synthetic strategy often employed is not the removal of halogens, but the removal of a temporary amino directing group. For instance, the synthesis of 3,5-dibromotoluene (B156392) starts from p-toluidine (B81030) (4-methylaniline). Dibromination occurs ortho to the potent amino-directing group to yield 2,6-dibromo-4-methylaniline. libretexts.orgpressbooks.pub Subsequently, the amino group is removed through diazotization followed by reduction with an agent like hypophosphorous acid (H₃PO₂), yielding the target 3,5-dibromotoluene. libretexts.orgpressbooks.pub This highlights a common synthetic route where an amino group is used to control bromination patterns and is then removed, a process known as deamination. oup.com

Reactivity of the Methyl Group

The methyl group attached to the aromatic ring is a site for various chemical transformations, primarily involving the benzylic C-H bonds. sioc-journal.cnrsc.org

The benzylic position of toluene and its derivatives can be functionalized through several pathways. These methods often involve the generation of a benzylic radical, cation, or carbanion intermediate. rsc.org

One of the most common benzylic functionalization reactions is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or light. rsc.org This reaction would convert the methyl group of this compound into a bromomethyl group, creating a valuable intermediate for further nucleophilic substitution reactions. For example, 2,5-dibromotoluene (B165575) can be readily brominated at the methyl group using NBS to yield 1,4-dibromo-2-(bromomethyl)benzene. rsc.org

Another approach is through deprotonation. The acidity of benzylic protons can be increased by coordination to a transition metal or through cation-π interactions, facilitating deprotonation and subsequent reaction with electrophiles. rsc.orgd-nb.info This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the benzylic position.

Table 1: Potential Benzylic Functionalization Reactions

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Free-Radical Bromination | N-Bromosuccinimide (NBS), Initiator | -CH₂Br |

| Oxidation | KMnO₄, K₂Cr₂O₇/H₂SO₄ | -COOH |

The methyl group of substituted toluenes is susceptible to radical reactions. As mentioned, benzylic bromination with NBS proceeds via a benzylic radical intermediate. rsc.org

Research on related compounds has shown that unexpected side-chain modifications can occur under radical conditions. For example, during the deamination of 2,6-dibromo-4-methylaniline with alkyl nitrites, a side-chain nitration product (a phenylnitromethane derivative) was observed in addition to the expected 3,5-dibromotoluene. oup.com The proposed mechanism involves the homolytic decomposition of the nitrite reagent to generate radicals which abstract a hydrogen atom from the methyl group, leading to a benzyl (B1604629) radical. oup.com This benzyl radical can then react further, demonstrating that the methyl group is a potential site for radical-mediated modifications beyond simple halogenation.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The substitution pattern of this compound, with its combination of activating and deactivating groups, dictates its behavior in further aromatic substitution reactions.

The reactivity of an aromatic ring towards electrophilic substitution is governed by the electronic properties of its substituents. japsr.inmasterorganicchemistry.com

Amino Group (-NH₂): The amino group at C2 is a powerful activating group. libretexts.orgvanderbilt.edu Through its strong +R (resonance) effect, it donates electron density to the aromatic ring, making it highly nucleophilic and much more reactive than benzene (B151609) towards electrophiles. japsr.in

Methyl Group (-CH₃): The methyl group at C1 is a moderately activating group. It donates electron density primarily through an inductive effect (+I) and hyperconjugation, enhancing the ring's reactivity. japsr.in

Bromine Atoms (-Br): The bromine atoms at C3 and C5 are deactivating groups. scribd.com They are electronegative and withdraw electron density from the ring via an inductive effect (-I), making the ring less reactive towards electrophiles. However, they possess a +R (resonance) effect due to their lone pairs, which is weaker than their inductive withdrawal.

For nucleophilic aromatic substitution (SNAr), the opposite is true. This reaction is favored by strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The presence of the electron-donating amino and methyl groups on the ring deactivates it towards SNAr reactions. wikipedia.org Therefore, nucleophilic substitution of the bromine atoms would likely require harsh reaction conditions or proceed through an alternative mechanism, such as one involving a benzyne intermediate. pressbooks.pub

In electrophilic aromatic substitution, the existing substituents direct the incoming electrophile to specific positions on the ring. japsr.in The available positions for substitution on this compound are C4 and C6.

Amino Group (-NH₂): As a strongly activating group, it is a powerful ortho, para-director. libretexts.orgjapsr.in It will strongly direct incoming electrophiles to positions C4 (para) and C6 (ortho).

Methyl Group (-CH₃): This group is also an ortho, para-director. japsr.in It directs to positions C2 (blocked), C4 (para), and C6 (ortho).

Bromine Atoms (-Br): Despite being deactivators, halogens are ortho, para-directors. scribd.com The bromine at C3 directs to C2 (blocked), C4 (ortho), and C6 (para). The bromine at C5 directs to C4 (ortho), C6 (ortho), and C1 (blocked).

All substituents on the ring direct incoming electrophiles to the two open positions, C4 and C6. The amino group is the most powerful directing group present. Therefore, in electrophilic aromatic substitution reactions, such as nitration or further halogenation, substitution is expected to occur overwhelmingly at the C4 and C6 positions. The high reactivity conferred by the amino group can sometimes make it difficult to prevent polysubstitution. libretexts.orgpressbooks.pub

Applications in Advanced Organic Synthesis Using 2 Amino 3,5 Dibromotoluene As a Building Block

Synthesis of Heterocyclic Compounds

The presence of an amino group on the benzene (B151609) ring makes 2-Amino-3,5-dibromotoluene a suitable starting material for the construction of various nitrogen-containing heterocycles. The bromine atoms can also be utilized for further functionalization or cyclization reactions.

Indole (B1671886) and its derivatives are a critical class of heterocyclic compounds found in numerous natural products and medicinally important molecules. openmedicinalchemistryjournal.com Several classical methods for indole synthesis, such as the Fischer, Madelung, and Reissert syntheses, can potentially utilize this compound or its derivatives. bhu.ac.in

One of the most widely used methods for indole synthesis is the Fischer Indole Synthesis , which involves the acid-catalyzed cyclization of an arylhydrazone. bhu.ac.in this compound can be converted into the corresponding arylhydrazine, 2-methyl-4,6-dibromophenylhydrazine, through diazotization followed by reduction. This hydrazine (B178648) can then be reacted with various aldehydes or ketones to form the respective hydrazones, which upon treatment with an acid catalyst like polyphosphoric acid (PPA) or zinc chloride, would cyclize to yield highly substituted 4,6-dibromoindole derivatives.

Table 1: Potential Fischer Indole Synthesis using a this compound derivative

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-methyl-4,6-dibromophenylhydrazine | Pyruvic acid | Polyphosphoric Acid (PPA) | 4,6-dibromo-2-methyl-1H-indole-3-carboxylic acid |

| 2-methyl-4,6-dibromophenylhydrazine | Acetone | Zinc Chloride (ZnCl₂) | 4,6-dibromo-2,3-dimethyl-1H-indole |

| 2-methyl-4,6-dibromophenylhydrazine | Cyclohexanone | Acetic Acid | 10,12-dibromo-7,8,9,13-tetrahydro-6H-carbazole |

This table represents a hypothetical reaction scheme based on the established Fischer indole synthesis methodology.

Another relevant method is the Reissert Indole Synthesis , which typically begins with an o-nitrotoluene. chim.it While this method does not directly use this compound, a related precursor, 2,4-dibromo-6-nitrotoluene, could be condensed with diethyl oxalate, followed by reductive cyclization to produce 4,6-dibromoindole-2-carboxylic acid derivatives.

Quinolines are another important class of N-heterocycles with a wide range of biological activities and applications in materials science. acgpubs.orgias.ac.in As a substituted aniline (B41778), this compound is a suitable precursor for several classical quinoline (B57606) syntheses.

The Friedländer Synthesis is a straightforward method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a β-ketoester or a ketone). acgpubs.org To utilize this compound, it would first need to be converted to 2-amino-3,5-dibromobenzaldehyde (B195418) or 2-amino-3,5-dibromoacetophenone. Subsequent reaction with a carbonyl compound like ethyl acetoacetate (B1235776) under acid or base catalysis would yield highly substituted quinolines.

The Combes Quinoline Synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. dergipark.org.tr Reacting this compound with a β-diketone such as acetylacetone (B45752) (2,4-pentanedione) in the presence of a strong acid like sulfuric acid would likely produce 5,7-dibromo-2,4,8-trimethylquinoline. The reaction proceeds through the formation of a Schiff base intermediate, followed by an acid-catalyzed ring closure. dergipark.org.tr

Table 2: Potential Combes Synthesis of a Quinoline Scaffold

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Acetylacetone | Sulfuric Acid (H₂SO₄) | 5,7-Dibromo-2,4,8-trimethylquinoline |

| This compound | Benzoylacetone | Polyphosphoric Acid (PPA) | 5,7-Dibromo-8-methyl-2-phenyl-4-methylquinoline |

This table illustrates a potential application of the Combes synthesis starting with this compound.

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their significant applications in medicinal chemistry and agrochemicals. chim.itmdpi.com A common and versatile method for pyrazole (B372694) synthesis is the Knorr Pyrazole Synthesis , which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. dergipark.org.tr

To be used in this synthesis, this compound must first be converted into its corresponding hydrazine derivative, (2-methyl-4,6-dibromophenyl)hydrazine. This transformation is typically achieved in two steps:

Diazotization: The amino group of this compound is treated with nitrous acid (HNO₂), usually generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt.

Reduction: The resulting diazonium salt is then reduced, for example with sodium sulfite (B76179) or stannous chloride, to yield the target phenylhydrazine (B124118) derivative.

This (2-methyl-4,6-dibromophenyl)hydrazine can then be reacted with various 1,3-dicarbonyl compounds to afford a range of substituted pyrazoles.

Table 3: General Scheme for Pyrazole Synthesis from a this compound Derivative

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Conditions | Product |

| (2-methyl-4,6-dibromophenyl)hydrazine | Ethyl Acetoacetate | Acetic Acid, heat | 1-(2-methyl-4,6-dibromophenyl)-3-methyl-1H-pyrazol-5(4H)-one |

| (2-methyl-4,6-dibromophenyl)hydrazine | Acetylacetone | Ethanol, reflux | 1-(2-methyl-4,6-dibromophenyl)-3,5-dimethyl-1H-pyrazole |

| (2-methyl-4,6-dibromophenyl)hydrazine | Dibenzoylmethane | Acetic Acid, reflux | 1-(2-methyl-4,6-dibromophenyl)-3,5-diphenyl-1H-pyrazole |

This table outlines the potential synthesis of pyrazoles based on the Knorr synthesis, starting from a derivative of this compound.

The reactivity of this compound also allows for its potential use in the synthesis of other heterocyclic systems.

Benzoxazoles: These are typically synthesized by the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. rsc.org If this compound could be converted to 2-amino-3,5-dibromo-6-methylphenol (a dibrominated aminocresol), this intermediate could then undergo cyclocondensation with various acyl chlorides or aldehydes to yield substituted benzoxazoles.

Benzothiazoles: The synthesis of benzothiazoles often involves the reaction of a 2-aminothiophenol (B119425) with an aldehyde or acyl chloride. A plausible, though multi-step, route could involve the conversion of the amino group of this compound into a thiol group via the Leuckart thiophenol synthesis or a Sandmeyer-type reaction, followed by introduction of an amino group at the ortho position. A more direct approach might involve reacting this compound with elemental sulfur and an aldehyde in a one-pot reaction, a method that has been developed for the synthesis of 2-arylbenzothiazoles. sioc-journal.cn

Precursor for Fine Chemicals Production

Beyond heterocycles, the unique substitution pattern of this compound makes it a candidate for the production of specialized fine chemicals.

Brominated flame retardants (BFRs) are a class of organobromine compounds added to materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire. japsr.in Aromatic bromine compounds are widely used as intermediates in the manufacture of these chemicals. japsr.in The high bromine content and aromatic nature of this compound make it a potential building block for more complex BFRs.

The synthesis of BFRs often involves the incorporation of highly brominated aromatic moieties into larger molecular structures. For instance, the amino group of this compound could be used as a handle for further chemical modification. It could be acylated or reacted with diepoxides to form larger oligomeric or polymeric structures with high bromine content. Alternatively, the amino group could be replaced with other functional groups via diazotization and subsequent Sandmeyer reactions, allowing for the creation of different classes of brominated compounds suitable for flame retardant applications. For example, the synthesis of hexabromo-p-xylene from p-xylene (B151628) demonstrates the industrial approach of extensive bromination of a toluene (B28343) derivative to create an effective flame retardant. puerchem.com Similarly, this compound could serve as a starting point for the synthesis of even more heavily brominated or structurally complex flame retardants.

Synthesis of Liquid Crystals and Organic Electronic Materials

While direct, published syntheses of liquid crystals using this compound are not prominently documented, its structural motifs are highly relevant to the synthesis of organic electronic materials, particularly those based on carbazole (B46965) derivatives. Carbazole-based molecules are a cornerstone of materials for organic light-emitting diodes (OLEDs) and other electronic devices, prized for their thermal stability and charge-transporting properties. encyclopedia.pub

The strategic placement of functional groups on this compound makes it a logical precursor for creating substituted carbazoles. A synthetic route can be designed wherein the amino group and one of the bromine atoms are used to construct the core carbazole ring system, while the second bromine atom remains available for introducing further functionality through cross-coupling reactions.

A representative strategy would involve an initial N-arylation or protection step, followed by an intramolecular cyclization. For example, a palladium-catalyzed C-N coupling followed by a Cadogan-Sundberg type reaction or a direct double C-N/C-C bond formation can yield a dibrominated carbazole intermediate. This intermediate is then a platform for introducing aryl groups via Suzuki or other cross-coupling reactions, a common method for tuning the electronic properties of the final material. encyclopedia.pub

Table 1: Representative Reaction Pathway to a Carbazole Intermediate

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | 2-Bromonitrobenzene, Pd catalyst, base (e.g., Buchwald-Hartwig amination) | N-(3,5-dibromo-2-methylphenyl)-2-nitroaniline derivative | Formation of a diphenylamine (B1679370) precursor. |

| 2 | Diphenylamine derivative from Step 1 | Triethyl phosphite (B83602) (Cadogan-Sundberg reaction) | Dibromo-methyl-carbazole | Intramolecular reductive cyclization to form the carbazole core. |

This pathway highlights how this compound can serve as a foundational building block for complex, high-value organic electronic materials.

Construction of Complex Organic Molecules

The distinct reactivity of the amino and bromo substituents on this compound allows for its use in sophisticated, multi-step synthetic strategies to build advanced molecular frameworks.

The synthesis of substituted carbazoles, as introduced previously, is a prime example of a multi-step strategy yielding an advanced intermediate. Halogenated carbazoles are stable, versatile platforms for further chemical elaboration. encyclopedia.pub The synthesis of 3,6-disubstituted carbazoles, for instance, often starts from a 3,6-dibromocarbazole, which can be prepared through pathways originating from precursors like this compound.

The general strategy involves forming a substituted 2-aminobiphenyl (B1664054) derivative that can undergo cyclization. The presence of two bromine atoms on the this compound starting material offers significant synthetic flexibility. One bromine can be used in an initial coupling reaction to form the biphenyl (B1667301) linkage, while the other remains as a handle for subsequent functionalization of the final carbazole product. This allows for the precise placement of different substituents, which is crucial for controlling the properties of the target molecule.

Table 2: Multi-Step Elaboration of this compound

| Step | Reaction Type | Reactant 1 | Reactant 2 | Reagents | Product Class |

|---|---|---|---|---|---|

| 1 | Acetylation | This compound | Acetic anhydride (B1165640) | Base | 2-Acetamido-3,5-dibromotoluene |

| 2 | Suzuki Coupling | 2-Acetamido-3,5-dibromotoluene | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Acetylated bromophenyl-biphenyl |

| 3 | Intramolecular C-H Arylation | Acetylated bromophenyl-biphenyl | - | Pd(OAc)₂, ligand, base | Substituted N-acetylcarbazole |

This sequence transforms a simple starting material into a complex heterocyclic system, an "advanced intermediate," ready for incorporation into larger structures such as pharmaceuticals or polymers.

The unique arrangement of functional groups in this compound makes it an ideal candidate for both convergent and divergent synthetic planning.

Divergent Synthesis: A divergent strategy uses a common intermediate to generate a library of structurally related compounds. This compound is well-suited for this approach due to its three distinct reactive sites: the nucleophilic amino group and two electrophilic C-Br bonds. A synthetic plan could involve:

Modification of the amino group (e.g., acylation, alkylation, or conversion to a different functional group).

Selective reaction at one of the bromine atoms. This could be achieved through directed ortho-metalation (facilitated by the amino group or a derivative) or by leveraging subtle differences in reactivity.

Reaction at the remaining bromine atom.

By varying the reagents used in each step, a wide array of trisubstituted toluene derivatives can be generated from a single starting material. This is highly efficient for creating compound libraries for screening in drug discovery or materials science.

Medicinal Chemistry and Biological Evaluation of 2 Amino 3,5 Dibromotoluene Derivatives

Design and Synthesis of Novel Bioactive Derivatives

The strategic modification of 2-amino-3,5-dibromotoluene is crucial for developing new chemical entities with potential therapeutic applications. Synthetic efforts can be directed at the amino group, the bromine atoms, and the methyl group to explore the chemical space and establish structure-activity relationships.

The amino group in an aniline (B41778) ring is strongly activating and ortho-, para-directing in electrophilic aromatic substitution reactions. libretexts.org However, its high reactivity can be a drawback, often leading to polysubstitution or undesired side reactions. libretexts.orguomustansiriyah.edu.iq A common and effective strategy to modulate this reactivity is the conversion of the amine into an amide, typically through acylation with reagents like acetic anhydride (B1165640). uomustansiriyah.edu.iquoanbar.edu.iq

This transformation has two primary benefits. First, the resulting amido group is less activating than the amino group because the nitrogen's lone-pair electrons are delocalized by the adjacent carbonyl group. uomustansiriyah.edu.iq This moderation allows for more controlled and selective subsequent reactions on the aromatic ring. uomustansiriyah.edu.iquoanbar.edu.iq Second, the amide can serve as a key structural element in the final derivative, as amide bonds are prevalent in many biologically active compounds. The synthesis of amides can also be achieved directly from alcohols and amines using specific catalysts, such as ruthenium-based systems. organic-chemistry.org

| Reaction Type | Reagent Example | Product Type | Purpose |

| Acylation | Acetic Anhydride | N-acetyl-2-amino-3,5-dibromotoluene | Modulate reactivity, protection |

| Benzoylation | Benzoyl Chloride | N-benzoyl-2-amino-3,5-dibromotoluene | Introduce aryl moiety |

| Sulfonylation | Benzenesulfonyl Chloride | N-sulfonated derivative | Introduce sulfonamide group |

This table illustrates common strategies for modifying the amino group of this compound to generate diverse derivatives.

The bromine atoms on the aromatic ring are excellent leaving groups for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com These reactions are fundamental in medicinal chemistry for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a C-C bond. sigmaaldrich.comnih.gov This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the bromine positions, significantly increasing molecular diversity. tandfonline.com

Sonogashira Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with a terminal alkyne, creating a C-C triple bond. sigmaaldrich.comscirp.org The resulting alkynyl derivatives are valuable intermediates for further transformations or as final products with potential biological activity.

Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst. sigmaaldrich.comacs.org This allows for the synthesis of complex diarylamines or alkylarylamines.

Ullmann Condensation: This copper-catalyzed reaction can be used to form C-O, C-S, or C-N bonds. For instance, reacting the dibromo-scaffold with an alcohol or phenol (B47542) under Ullmann conditions can yield ether derivatives. acs.org A patent describes the replacement of aromatic bromine substituents with trifluoroethoxy groups using a copper-containing catalyst. google.com

| Coupling Reaction | Catalyst System (Example) | Reactant Partner | Bond Formed | Product Class |

| Suzuki-Miyaura | Pd catalyst, base | Boronic Acid (R-B(OH)₂) | C-C | Biaryls, Alkyl-aryls |

| Sonogashira | Pd catalyst, Cu(I) co-catalyst | Terminal Alkyne (R-C≡CH) | C-C (sp²-sp) | Arylalkynes |

| Buchwald-Hartwig | Pd catalyst, ligand, base | Amine (R-NH₂) | C-N | Arylamines |

| Ullmann Condensation | Cu catalyst, base | Alcohol (R-OH) | C-O | Aryl ethers |

This interactive table summarizes key cross-coupling reactions applicable to the bromine positions of this compound.

The methyl group offers another site for synthetic modification, primarily through oxidation or halogenation reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid. google.com This transformation introduces a highly functional handle that can be used for further derivatization, such as the formation of esters or amides.

Benzylic Bromination: The methyl group can undergo radical bromination using reagents like N-bromosuccinimide (NBS) to form a bromomethyl group. tandfonline.com This benzylic bromide is a reactive intermediate, susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Antimicrobial Research

Brominated aromatic compounds are recognized for their potential as antimicrobial agents. japsr.in The lipophilicity conferred by bromine atoms can enhance cell permeability, a desirable property for bioactive molecules. researchgate.net Derivatives of this compound are therefore promising candidates for antimicrobial drug discovery.

The development of new antibacterial agents is crucial to combat rising antibiotic resistance. ekb.eg Halogenated compounds, particularly those containing bromine, have shown significant antibacterial activity. nih.gov For example, brominated nitrovinylfurans have been identified as potent inhibitors of MurA, a key enzyme in the biosynthesis of the bacterial cell wall. researchgate.net

While specific studies on this compound derivatives are not widely published, research on structurally related compounds provides a strong rationale for their investigation. A study on novel dibenzoxepinone derivatives, which share a substituted aromatic core, demonstrated significant antibacterial efficacy. researchgate.net Several of these compounds exhibited Minimum Inhibitory Concentration (MIC) values as low as 8 µg/mL against Gram-negative and Gram-positive bacteria. researchgate.net Similarly, various 2-aminopyridine (B139424) and 2-aminothiazole (B372263) derivatives have been synthesized and shown to possess potent antibacterial activities, with some compounds showing MIC values below 1 µg/mL against strains like S. aureus. sioc-journal.cnnih.gov This suggests that incorporating features from these known antibacterial scaffolds onto the this compound core could yield potent new agents.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Dibenzoxepinone derivatives | E. coli | 8 | researchgate.net |

| Dibenzoxepinone derivatives | L. rhamnosus | 8 | researchgate.net |

| Dibenzoxepinone derivatives | B. subtilis | 16 | researchgate.net |

| 2-Aminopyridine derivative (2c) | S. aureus | 0.039 | nih.gov |

| 2-Aminopyridine derivative (2c) | B. subtilis | 0.039 | nih.gov |

| Brominated nitrovinylfuran | S. aureus (multi-resistant) | ≤4 | researchgate.net |

This table presents antibacterial activity data for compound classes structurally related to potential derivatives of this compound, highlighting their potential as antibacterial agents.

Fungal infections represent a significant threat to human health, and the need for new antifungal agents is pressing. nih.govnih.gov Bromoaniline derivatives have been synthesized and evaluated for their antifungal properties against various pathogens, including Fusarium oxysporum, Penicillium italicum, Candida albicans, and Aspergillus niger. researchgate.net

Research into other brominated compounds further supports this direction. Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), a natural product from marine algae, has demonstrated broad-spectrum antifungal activity. nih.gov Furthermore, a study on dibenzoxepinone derivatives found that one compound exhibited good antifungal activity, with a maximum zone of inhibition of 18 mm against C. albicans. researchgate.net The synthesis of novel derivatives of this compound, potentially incorporating azole moieties known for their antifungal action, could lead to the discovery of new and effective antifungal agents. nih.govacs.org Studies on Schiff bases derived from anilines have also shown that these compounds can exhibit notable potency against various fungal strains. nih.gov

| Compound Class | Fungal Strain | Activity/Result | Reference |

| Bromoanilines | F. oxysporum, P. italicum, C. albicans, A. niger | Antifungal activity tested | researchgate.net |

| Dibenzoxepinone derivative (7a) | C. albicans | 18 mm zone of inhibition | researchgate.net |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | Botrytis cinerea | Broad-spectrum activity | nih.gov |

| Cinnamaldehyde-aniline Schiff bases (CA3, CA4) | Various fungal strains | Potent activity (low MIC values) | nih.gov |

This data table summarizes the antifungal potential of brominated and aniline-based compounds, suggesting a promising avenue for derivatives of this compound.

Anticancer Research

Derivatives of this compound have been investigated for their potential as anticancer agents, with studies focusing on their synthesis and evaluation against various cancer cell lines.

Synthesis and Evaluation of Antiproliferative Agents

Researchers have synthesized and evaluated various derivatives of this compound for their ability to inhibit the growth of cancer cells. For instance, a series of 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones, synthesized from a dibrominated derivative of 2'-aminoacetophenone, were tested in vitro against MCF-7 breast cancer cell lines. researchgate.net Several of these compounds exhibited potent activity, with significant GI50 (50% growth inhibition) and TGI (total growth inhibition) values when compared to a reference standard. researchgate.net

In another study, novel 2-aminobenzothiazole (B30445) derivatives were designed and synthesized, some of which demonstrated notable anticancer activity against lung (A549) and breast (MCF-7) cancer cell lines. semanticscholar.org Specifically, compounds combining 4-nitroaniline (B120555) and piperazine-4-nitroaniline moieties showed a reduction in cancer cell growth, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) ranging from 22.13 to 61.03 μM. semanticscholar.org

The antiproliferative activity of various other heterocyclic compounds derived from halogenated anilines has also been a subject of investigation. For example, quinoxaline (B1680401) derivatives have been evaluated for their activity against SKOV3 and HCT-116 cancer cell lines, with some compounds showing over 50% inhibition of HCT-116 proliferation at a concentration of 50 μg/mL. researchgate.net

Table 1: Antiproliferative Activity of Selected this compound Derivatives

| Compound Class | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones | MCF-7 | Potent GI50 and TGI values | researchgate.net |

| 2-Aminobenzothiazole derivatives | A549, MCF-7 | IC50 values from 22.13 to 61.03 μM | semanticscholar.org |

| Quinoxaline derivatives | HCT-116 | >50% inhibition at 50 μg/mL | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Mechanisms of Action in Cancer Cell Lines

The mechanisms by which these derivatives exert their anticancer effects are varied and often target key cellular pathways involved in proliferation and survival. For some 2-aminobenzothiazole derivatives, the anticancer effects are not primarily due to the inhibition of the PI3Kγ enzyme. semanticscholar.org Instead, their activity may be linked to the inhibition of other kinases such as CDK2, Akt, and mTOR, as well as the EGF receptor. semanticscholar.org One promising compound from this class showed significant inhibition (65%) of PIK3CD/PIK3R1 (p110 δ/p85 α), suggesting this as a potential mechanism for its anticancer properties. semanticscholar.org

Docking studies of 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones have been conducted to understand their binding mode within the active site of the aromatase enzyme, a key target in hormone-dependent breast cancer. researchgate.net Similarly, computational studies, including molecular docking, have been used to predict the anticancer activities of amino chalcone (B49325) derivatives against breast cancer receptors, highlighting their potential to bind to and inhibit key proteins like human serine/threonine-protein kinases. ajchem-a.com

Role as a Pharmaceutical Intermediate

This compound and its related aldehyde, 2-amino-3,5-dibromobenzaldehyde (B195418), are crucial intermediates in the synthesis of several pharmaceutical agents.

Synthesis of Ambroxol HCl and Related Expectorants

A primary application of 2-amino-3,5-dibromobenzaldehyde is in the synthesis of Ambroxol hydrochloride, a widely used mucolytic agent for treating respiratory diseases. google.compatsnap.com A common synthetic route involves the condensation of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol (B47343) to form an intermediate imine. google.comquickcompany.in This intermediate is then reduced, typically using a reducing agent like sodium borohydride, and subsequently acidified to yield Ambroxol HCl. quickcompany.in

The synthesis of 2-amino-3,5-dibromobenzaldehyde itself can be achieved through various methods. One approach involves the reduction of o-nitrobenzaldehyde to o-aminobenzaldehyde, followed by bromination. google.com

Development of Other Drug Candidates

The versatility of the this compound scaffold extends to the development of other drug candidates. For example, 2-amino-3,5-dibromopyrazine, a related heterocyclic compound, serves as a precursor for a variety of drugs, including antibiotics, anti-inflammatory agents, and anticancer medications. nbinno.com It is also a key intermediate in the synthesis of rho kinase (ROCK) inhibitors, which have therapeutic potential in treating cancer and cardiovascular diseases. nbinno.com

Furthermore, 3,5-dibromotoluene (B156392) has been utilized as a starting material in the synthesis of compounds with potential antiviral activity, including non-nucleoside reverse transcriptase inhibitors of HIV-1. lookchem.com The Buchwald–Hartwig coupling of 2,6-dibromotoluene (B1294787) has been employed in the synthesis of quinolone drugs. acs.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into how structural modifications influence their biological activity.

In the case of 2-amino-6-arylsulfonylbenzonitriles, which are active against HIV-1, SAR studies have shown that substituents on the arylsulfonyl moiety significantly impact antiviral activity. lookchem.com For instance, a meta-methyl substituent generally increases antiviral potency. lookchem.com Optimal activity was observed in compounds with disubstitution at the meta positions of the arylsulfonyl group, particularly when one of the substituents is a methyl group. lookchem.com

For C2-symmetrical terphenyl derivatives designed as inhibitors of the PD-1/PD-L1 immune checkpoint pathway, SAR studies based on homogeneous time-resolved fluorescence (HTRF) assays have been conducted. mdpi.com These studies evaluated how substitutions on the terphenyl core affect the inhibitory activity, providing a basis for designing more potent immunotherapeutic agents. mdpi.com

In the development of inhibitors for phenylalanine ammonia-lyase, a series of 5-substituted derivatives of 2-aminoindane-2-phosphonic acid were synthesized and tested. researchgate.net This study revealed that while 5-bromo and 5-methyl analogues were the most biologically active within the series, they were less potent than the parent compound, highlighting the sensitivity of the enzyme's active site to structural modifications. researchgate.net

Elucidation of Pharmacophoric Requirements for Biological Activity

The specific pharmacophoric features necessary for the biological activity of this compound derivatives are not extensively documented in publicly available scientific literature. Pharmacophore modeling, a crucial step in drug discovery, involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and exert a particular biological effect. dovepress.comnih.gov This process typically relies on the analysis of a series of compounds with known biological activities.

For a molecule like this compound, a hypothetical pharmacophore could be proposed based on its structural components. The key features would likely include:

An aromatic ring: The central toluene (B28343) ring serves as a scaffold, positioning the other functional groups in a specific spatial orientation.

A primary amino group (-NH2): This group can act as a hydrogen bond donor and/or acceptor, a common interaction in ligand-receptor binding.

Two bromine atoms (-Br): These halogen atoms can participate in halogen bonding and increase the lipophilicity of the molecule, potentially influencing its ability to cross cell membranes.

A methyl group (-CH3): This group can engage in hydrophobic interactions with the biological target.

The relative positions of these groups (amino at position 2, bromine at positions 3 and 5, and methyl at position 1) define the specific topology of the potential pharmacophore. However, without experimental data from biological assays of a series of derivatives, the precise nature and importance of these features remain speculative. Structure-activity relationship (SAR) studies are essential to validate any proposed pharmacophore model. nih.gov

Computational Chemistry and Molecular Modeling Investigations of 2 Amino 3,5 Dibromotoluene and Its Derivatives

Conformational Analysis and Molecular Dynamics Simulations

Computational techniques such as conformational analysis and molecular dynamics (MD) simulations provide profound insights into the three-dimensional structure and dynamic behavior of molecules like 2-Amino-3,5-dibromotoluene. These methods are crucial for understanding how the molecule's structure influences its physical properties and interactions with its environment.

The energetic landscape of this compound is primarily defined by the rotational barriers of its two key functional groups: the methyl (-CH₃) group and the amino (-NH₂) group. The rotation of these groups relative to the benzene (B151609) ring gives rise to different conformers with varying steric and electronic energies.

Theoretical studies on substituted toluenes and anilines help in understanding these conformational preferences. For the methyl group in toluene (B28343) derivatives, the rotational barrier is generally low, often resulting in nearly free rotation at room temperature. acs.orgresearchgate.net However, the presence of adjacent substituents, like the amino group and a bromine atom in this compound, can introduce a more defined potential energy surface with distinct minima and maxima. researchgate.netnih.gov The stable conformers typically involve staggered orientations of the methyl hydrogens with respect to the plane of the aromatic ring to minimize steric hindrance. nih.gov

The amino group's orientation also contributes significantly to the conformational landscape. In aminobenzene (aniline), the amino group can adopt a planar or pyramidal geometry, with the rotational barrier being influenced by electronic effects and hydrogen bonding capabilities. nih.gov For 2,6-disubstituted anilines, computational analyses have shown that flanking aromatic rings tend to adopt an "eclipsed" geometry where they are on the same side relative to the central anilinium cation, which can influence basicity and interaction potential. acs.org In this compound, intramolecular hydrogen bonding between a hydrogen of the amino group and the adjacent bromine atom could potentially stabilize certain conformations.

A hypothetical energetic landscape for the primary rotational conformers of this compound can be estimated using quantum chemical calculations. The relative energies (ΔE) would quantify the stability of each conformer.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative, based on principles from computational studies of related molecules. researchgate.netnih.gov

| Conformer | -CH₃ Orientation (vs. Ring Plane) | -NH₂ Orientation (vs. Ring Plane) | Hypothetical Relative Energy (ΔE) (kcal/mol) |

| 1 | Staggered | Pyramidal, H-bonding with Br | 0.00 (most stable) |

| 2 | Eclipsed | Pyramidal, H-bonding with Br | 1.5 |

| 3 | Staggered | Planar | 2.5 |

| 4 | Eclipsed | Planar | 4.0 |

Molecular dynamics (MD) simulations can model the behavior of this compound over time in various environments, such as in an aqueous solution or within a lipid bilayer mimicking a cell membrane. These simulations provide a detailed view of the molecule's interactions and movements.

In an aqueous solution, MD simulations can reveal the solvation structure around the molecule. Key parameters analyzed include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding solvent (water) molecules at a certain distance from specific atoms of the solute, such as the nitrogen of the amino group. This helps to characterize the solvation shells. nih.gov

Hydrogen Bonding: The dynamics of hydrogen bonds between the -NH₂ group (as a donor) and surrounding water molecules (as acceptors) can be quantified, including their average number and lifetime. nih.gov

Solvent-Accessible Surface Area (SASA): The SASA measures the surface area of the molecule exposed to the solvent, providing insight into its dissolution and potential for interaction. nih.gov